Cas no 1366317-85-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid)

(3S)-3-{(tert-Butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, owing to the (S)-configuration at the 3-position, which is critical for enantioselective applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. The 5-methylthiophene moiety contributes to its utility in constructing heterocyclic scaffolds prevalent in bioactive compounds. This compound is particularly valuable in peptide synthesis and drug development, where precise control over molecular architecture is essential. Its well-defined structure and functional group compatibility make it a reliable building block for complex target molecules.
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid structure
1366317-85-2 structure
商品名:(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid
CAS番号:1366317-85-2
MF:C13H19NO4S
メガワット:285.359262704849
CID:6251541
PubChem ID:64144429

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid
    • AKOS013462513
    • (S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid
    • 1366317-85-2
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
    • EN300-1164343
    • TQR0335
    • インチ: 1S/C13H19NO4S/c1-8-5-6-10(19-8)9(7-11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1
    • InChIKey: MFUAORVQWPTJAF-VIFPVBQESA-N
    • ほほえんだ: S1C(C)=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 285.10347926g/mol
  • どういたいしつりょう: 285.10347926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 104Ų

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1164343-1000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
1000mg
$699.0 2023-10-03
Enamine
EN300-1164343-10000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
10000mg
$3007.0 2023-10-03
Enamine
EN300-1164343-100mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
100mg
$615.0 2023-10-03
Enamine
EN300-1164343-250mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
250mg
$642.0 2023-10-03
Enamine
EN300-1164343-500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
500mg
$671.0 2023-10-03
Enamine
EN300-1164343-2500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
2500mg
$1370.0 2023-10-03
Enamine
EN300-1164343-50mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
50mg
$587.0 2023-10-03
Enamine
EN300-1164343-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
1g
$0.0 2023-06-08
Enamine
EN300-1164343-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
1366317-85-2
5000mg
$2028.0 2023-10-03

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 関連文献

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acidに関する追加情報

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid: A Comprehensive Overview

The compound with CAS No. 1366317-85-2, named (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a thiophene ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry due to their unique electronic properties and ability to interact with biological systems. The thiophene moiety in this compound, specifically the 5-methylthiophen-2-yl group, contributes to its stability and bioavailability. Researchers have explored the use of such compounds in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

The tert-butoxycarbonyl (Boc) group is a well-known protecting group in peptide synthesis, and its inclusion in this compound underscores its potential role in peptide-based drug delivery systems. The Boc group provides stability during synthesis and can be easily removed under specific conditions, making it ideal for controlled drug release applications. Recent advancements in controlled-release drug delivery have emphasized the importance of such protecting groups in ensuring therapeutic efficacy while minimizing side effects.

The amino acid backbone of this compound adds another layer of functionality, enabling it to participate in various biochemical reactions. The (S)-configuration at the chiral center introduces stereochemical specificity, which is crucial for biological activity. Stereoisomerism plays a pivotal role in pharmacology, as the spatial arrangement of atoms can significantly influence a molecule's interaction with biological targets.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and functional group compatibility. Researchers have developed efficient synthetic routes utilizing modern methodologies such as organocatalysis and click chemistry to assemble this molecule with high yields and purity.

In terms of applications, this compound has shown promise in both academic research and industrial settings. Its use as a building block for more complex molecules has been documented in several recent publications, where it serves as a key intermediate in the synthesis of bioactive compounds. Additionally, its structural features make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Looking ahead, the continued exploration of this compound's properties will undoubtedly lead to new insights into its potential applications. As research progresses, it is anticipated that (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid will play an increasingly important role in advancing the frontiers of organic chemistry and pharmacology.

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